

# An In-depth Technical Guide to Key Isomers of C8H14O

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## Compound of Interest

Compound Name: 4-Methylenecyclohexylmethanol

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The molecular formula C8H14O represents a diverse array of isomeric structures, each with unique chemical properties and potential biological activities. With a degree of unsaturation of two, these isomers can feature combinations of rings, double bonds, or a triple bond, incorporating an oxygen atom in the form of an alcohol, ether, ketone, or aldehyde. This guide provides a detailed examination of three prominent and structurally distinct isomers: the cyclic ketone Cyclooctanone, the unsaturated aldehyde (E)-oct-2-enal, and the unsaturated ketone 1-Octen-3-one.

This document serves as a technical resource, summarizing key physicochemical data, outlining detailed experimental protocols for their synthesis, and exploring their relevance in biological systems and developmental workflows, tailored for professionals in research and drug development.

## Cyclooctanone

Cyclooctanone is a cyclic ketone featuring an eight-membered carbon ring.<sup>[1]</sup> Its unique conformational flexibility makes it a versatile building block in organic synthesis, particularly for creating larger cyclic compounds and complex natural products.<sup>[2]</sup>

## IUPAC Name and Structure

- IUPAC Name: Cyclooctanone<sup>[3]</sup>

- CAS Number: 502-49-8[3]
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O[3]
- Structure: An eight-membered carbon ring with a carbonyl functional group.

## Physicochemical Data

Quantitative data for cyclooctanone is summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	126.20 g/mol	[3][4]
Appearance	Colorless to white crystalline solid	[1][5]
Melting Point	32-41 °C	[4]
Boiling Point	195-197 °C	[4]
Density	0.958 g/mL at 25 °C	[4]
Solubility in Water	15 g/L at 20 °C	[5]
Flash Point	74 °C	[4]

## Experimental Protocols

### Synthesis of Cyclooctanone via Oxidation of Cyclooctanol:

Cyclooctanone can be effectively synthesized by the oxidation of its corresponding alcohol, cyclooctanol.[1] Common and reliable methods include Jones oxidation or oxidation using Dess-Martin periodinane. It is also a key starting material for the preparation of cyclooctanone by using a chromic acid reagent.[6]

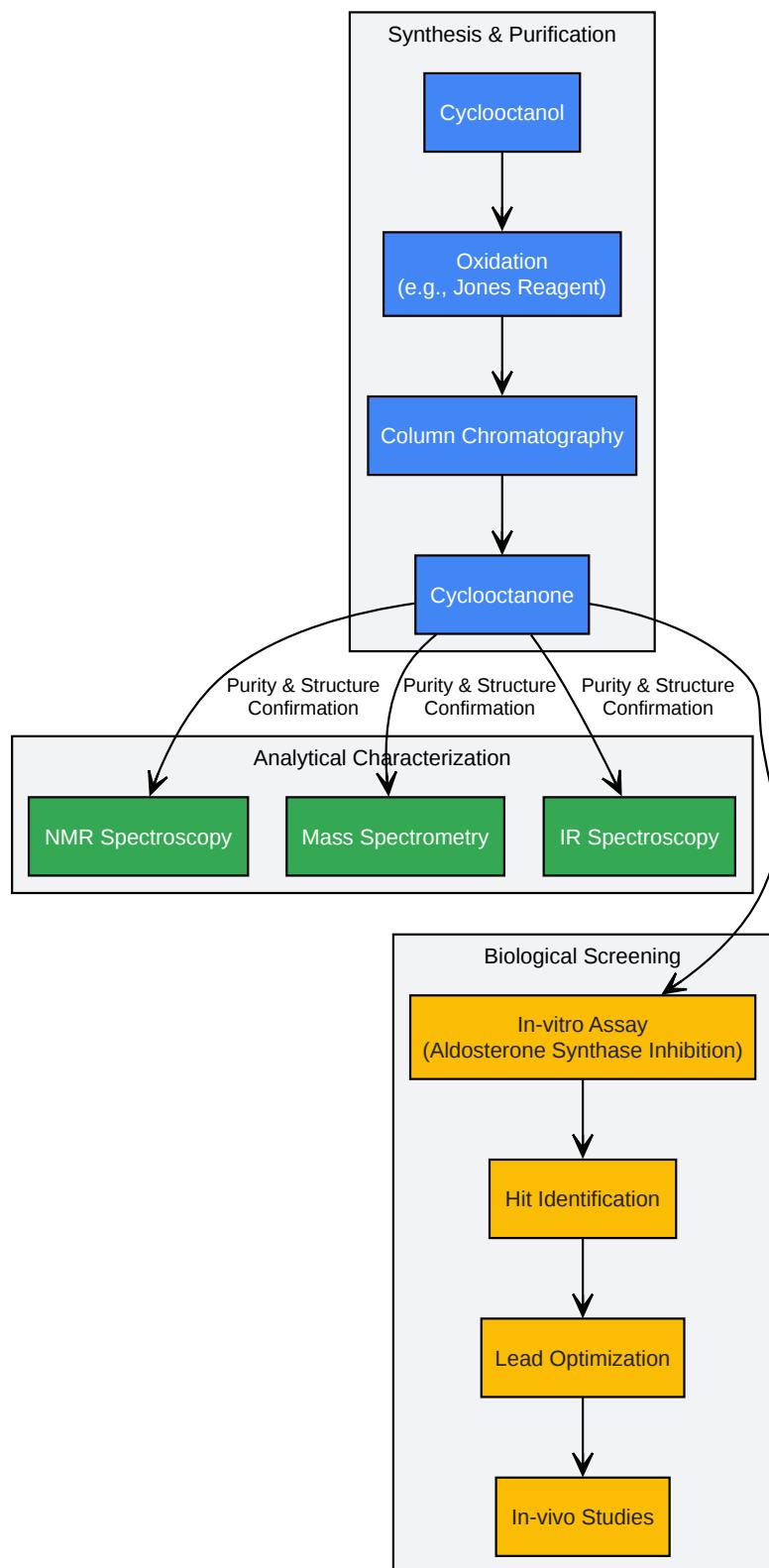
A general procedure for the oxidation of cyclooctane involves the following steps:

- Cyclooctane (2 mmol) is added to a solution of a suitable catalyst (0.04 mmol) in a solvent mixture such as acetonitrile and acetic acid.[7]

- An oxidizing agent, for instance, 33% hydrogen peroxide in water (5.0 mmol), is added to the reaction mixture.[7]
- The mixture is heated to approximately 32 °C for 3 hours.[7]
- After cooling to room temperature, the organic phase is extracted using diethyl ether, washed with brine, and dried over magnesium sulfate.[7]
- The solvent is removed via rotary evaporation, and the resulting product is purified by column chromatography.[7]

## Biological Relevance and Developmental Workflow

Cyclooctanone and its derivatives have shown potential as inhibitors of aldosterone synthase, a key enzyme in cardiovascular diseases linked to high aldosterone levels.[5] This makes it a compound of interest for therapeutic development. The general workflow for investigating such a compound, from initial synthesis to biological screening, is outlined below.



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*Workflow for Synthesis and Screening of Cyclooctanone Derivatives.*

## (E)-oct-2-enal

(E)-oct-2-enal is an unsaturated aldehyde known for its characteristic fatty, green aroma.[\[8\]](#)[\[9\]](#) It is used as a flavoring ingredient and is found in various natural sources.[\[10\]](#)[\[11\]](#)

## IUPAC Name and Structure

- IUPAC Name: (E)-oct-2-enal[\[11\]](#)
- Synonyms: trans-2-Octenal[\[11\]](#)
- CAS Number: 2548-87-0[\[11\]](#)[\[12\]](#)
- Molecular Formula: C8H14O[\[11\]](#)[\[13\]](#)
- Structure: An eight-carbon chain with an aldehyde group at position 1 and a trans-configured double bond between carbons 2 and 3.

## Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	126.20 g/mol	<a href="#">[11]</a>
Appearance	Colorless to slightly yellow liquid	<a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	84-86 °C at 19 mmHg	<a href="#">[8]</a> <a href="#">[14]</a>
Density	0.835-0.845 g/mL	<a href="#">[8]</a> <a href="#">[11]</a>
Refractive Index	1.449-1.455	<a href="#">[8]</a> <a href="#">[11]</a>
Solubility	Slightly soluble in water; soluble in most fixed oils	<a href="#">[8]</a> <a href="#">[11]</a>

## Experimental Protocols

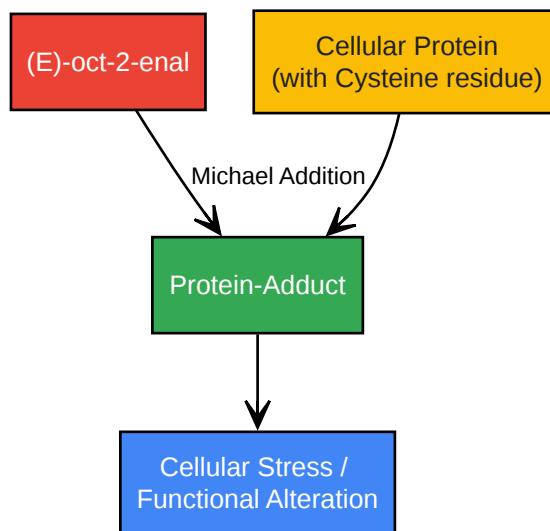
### Synthesis of (E)-oct-2-enal:

A common synthetic route involves the aldol condensation of appropriate precursors to construct the carbon chain and introduce the aldehyde functionality.[10] A more specific lab-scale synthesis can be performed as follows:

- In a nitrogen-filled Schlenk tube, combine an enol derivative (1.0 mmol), CuPF6(CH3CN)4 (0.05 mmol), di-tert-butyl ethylenediamine (0.05 mmol), and 4-dimethylaminopyridine (0.20 mmol) in dichloromethane (4 mL).[15]
- Add 100 mg of 4Å molecular sieves to the mixture.[15]
- Replace the nitrogen atmosphere with oxygen (1 atm) and stir the reaction mixture at room temperature for 1 hour.[15]
- Quench the reaction by adding 15 mL of a 10% NaHSO4 aqueous solution.[15]
- Extract the product with dichloromethane (3 x 10 mL), dry the combined organic layers with anhydrous MgSO4, filter, and concentrate under vacuum to yield the target product.[15]

## Biological Relevance and Signaling

(E)-oct-2-enal has been identified as a uremic toxin, which can accumulate in patients with chronic kidney disease and may contribute to associated pathologies like cardiovascular disease.[11] It is also recognized for its antifungal properties.[11] The aldehyde and double bond functionalities make it a reactive molecule capable of participating in various biological interactions, including Michael addition with cellular nucleophiles like cysteine residues in proteins.



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*Potential Biological Interaction of (E)-oct-2-enal.*

## 1-Octen-3-one

1-Octen-3-one is an unsaturated ketone recognized for its distinct mushroom-like, earthy, and metallic odor.[16][17] It is a key aroma compound in many natural products, including mushrooms and is also responsible for the typical metallic smell when skin comes into contact with iron.[17][18]

## IUPAC Name and Structure

- IUPAC Name: oct-1-en-3-one[16]
- Synonyms: Amyl vinyl ketone[16][18]
- CAS Number: 4312-99-6[16]
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O[16][19]
- Structure: An eight-carbon chain with a ketone at position 3 and a double bond between carbons 1 and 2.

## Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	126.20 g/mol	<a href="#">[16]</a>
Appearance	Colorless liquid	<a href="#">[16]</a>
Boiling Point	59-60 °C at 16 mmHg	<a href="#">[16]</a> <a href="#">[20]</a>
Density	0.813-0.819 g/mL	<a href="#">[16]</a>
Refractive Index	1.428-1.439	<a href="#">[16]</a> <a href="#">[20]</a>
Solubility	Insoluble in water; miscible in oils	<a href="#">[16]</a>

## Experimental Protocols

### Synthesis of 1-Octen-3-one:

The synthesis of  $\alpha,\beta$ -unsaturated ketones like 1-octen-3-one can be achieved through various methods, often involving aldol condensation followed by dehydration or oxidation of the corresponding alcohol, 1-octen-3-ol.

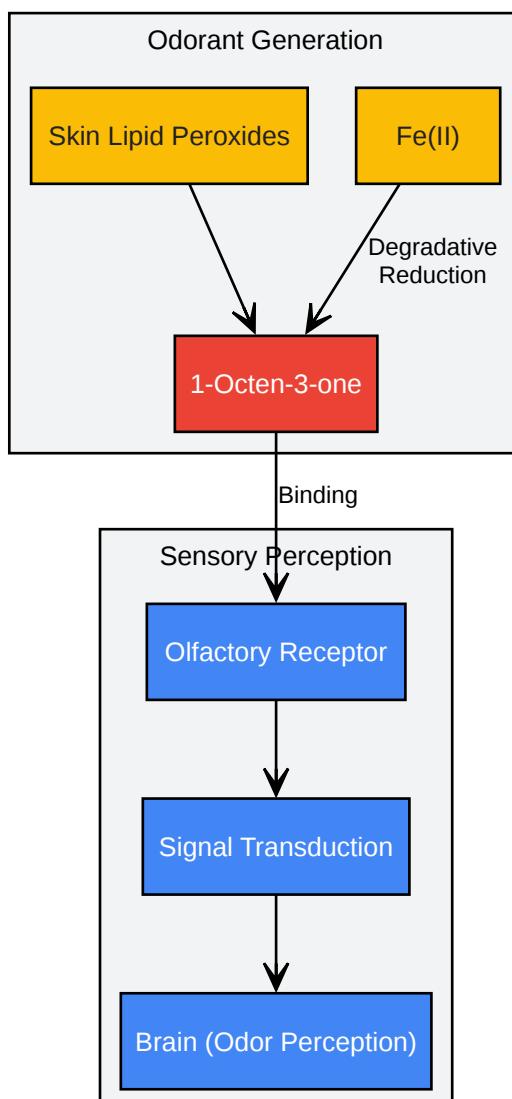
### Protocol: Oxidation of 1-Octen-3-ol

- Dissolve 1-octen-3-ol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, triethylamine), to the cooled solution.
- Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for PCC).
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

- Combine the organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain pure 1-octen-3-one.

## Biological Relevance and Sensory Pathway

1-Octen-3-one is a potent odorant that interacts with specific olfactory receptors in the nasal epithelium. Its strong, distinct aroma makes it a subject of interest in sensory science and food chemistry. The perception of its metallic odor is linked to the degradation of skin lipid peroxides in the presence of Fe<sup>2+</sup> ions.[18]



[Click to download full resolution via product page](#)*Generation and Sensory Perception Pathway of 1-Octen-3-one.***Need Custom Synthesis?**

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